Edivoxetine hydrochloride
Overview
Description
Edivoxetine hydrochloride is a selective norepinephrine reuptake inhibitor developed by Eli Lilly and Company. It was primarily investigated for its potential use in treating major depressive disorder and attention-deficit hyperactivity disorder. Despite showing some promise in clinical trials, it ultimately did not receive approval for these indications .
Preparation Methods
The synthesis of edivoxetine hydrochloride involves a continuous Barbier reaction, which is an environmentally friendly alternative to the traditional Grignard reaction. This method was optimized by Eli Lilly and Company to produce high yields and purity. The process involves a series of continuous stirred tank reactors where residence times, solvent composition, stoichiometry, and temperature are carefully controlled .
Chemical Reactions Analysis
Edivoxetine hydrochloride undergoes several types of chemical reactions, including:
N-formylation: This reaction occurs in the presence of formic acid or reducing sugars, leading to the formation of N-formyl edivoxetine.
Oxidation and Reduction: While specific details on these reactions are limited, it is known that this compound can undergo typical oxidation and reduction reactions common to secondary amines.
Scientific Research Applications
Edivoxetine hydrochloride has been extensively studied for its potential therapeutic applications in neuropharmacology. Its primary focus has been on treating major depressive disorder by selectively inhibiting the reuptake of norepinephrine, thereby increasing its availability in the brain. This action is crucial for mood regulation and overall mental health . Additionally, it has been explored for its use in treating attention-deficit hyperactivity disorder .
Mechanism of Action
Edivoxetine hydrochloride exerts its effects by inhibiting the norepinephrine transporter, which is responsible for the reuptake of norepinephrine into presynaptic neurons. By blocking this transporter, this compound increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. This increase in norepinephrine levels can lead to improved mood, increased energy levels, and better cognitive function .
Comparison with Similar Compounds
Edivoxetine hydrochloride is similar to other selective norepinephrine reuptake inhibitors, such as esreboxetine. its unique chemical structure and selective action on norepinephrine reuptake set it apart from other compounds in this class. Unlike non-selective antidepressants, this compound minimizes interaction with other neurotransmitter systems, potentially resulting in a more favorable side effect profile .
Properties
IUPAC Name |
(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FNO4.ClH/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17;/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3;1H/t17-,18+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDKGRLMNSHPON-CJRXIRLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)C[C@]([C@@H]2CNCCO2)(C3CCOCC3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152462 | |
Record name | Edivoxetine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194374-05-4 | |
Record name | Edivoxetine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194374054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edivoxetine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-2-(5-FLUORO-2-METHOXYPHENYL)-1-[(2S)-MORPHOLIN-2-YL]-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANOL HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EDIVOXETINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP012282EU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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